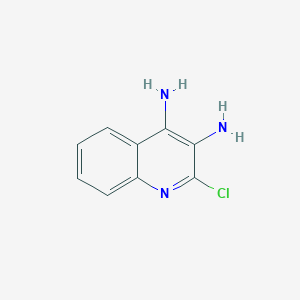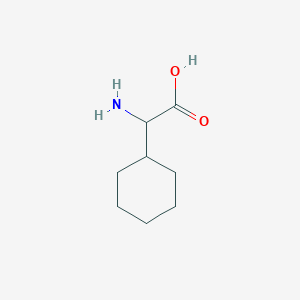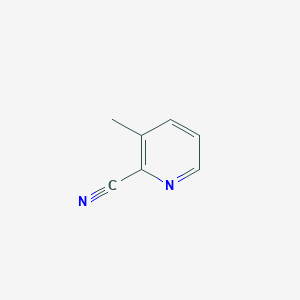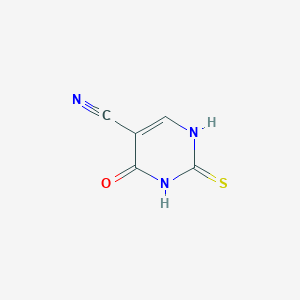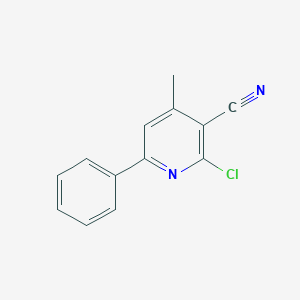
2-Chloro-4-methyl-6-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methyl-6-phenylnicotinonitrile (CPN) is a heterocyclic compound that belongs to the class of nicotinonitrile derivatives. CPN is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. CPN has gained attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
2-Chloro-4-methyl-6-phenylnicotinonitrile has several potential applications in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-Chloro-4-methyl-6-phenylnicotinonitrile has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological samples. In addition, 2-Chloro-4-methyl-6-phenylnicotinonitrile has been used as a ligand in coordination chemistry studies.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-4-methyl-6-phenylnicotinonitrile is not fully understood. However, it is believed that 2-Chloro-4-methyl-6-phenylnicotinonitrile exerts its biological effects by interacting with specific molecular targets. For example, 2-Chloro-4-methyl-6-phenylnicotinonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Chloro-4-methyl-6-phenylnicotinonitrile has also been found to induce apoptosis (programmed cell death) in cancer cells.
Effets Biochimiques Et Physiologiques
2-Chloro-4-methyl-6-phenylnicotinonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-Chloro-4-methyl-6-phenylnicotinonitrile can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Chloro-4-methyl-6-phenylnicotinonitrile has also been found to inhibit the production of nitric oxide, a molecule that is involved in the inflammatory response. In addition, 2-Chloro-4-methyl-6-phenylnicotinonitrile has been shown to have anti-bacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-4-methyl-6-phenylnicotinonitrile in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological samples. 2-Chloro-4-methyl-6-phenylnicotinonitrile is also relatively easy to synthesize and purify. However, one limitation of using 2-Chloro-4-methyl-6-phenylnicotinonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, more research is needed to fully understand the mechanism of action of 2-Chloro-4-methyl-6-phenylnicotinonitrile and its potential side effects.
Orientations Futures
There are several future directions for research on 2-Chloro-4-methyl-6-phenylnicotinonitrile. One area of interest is the development of 2-Chloro-4-methyl-6-phenylnicotinonitrile-based fluorescent probes for detecting metal ions in biological samples. Another area of research is the investigation of 2-Chloro-4-methyl-6-phenylnicotinonitrile as a potential anti-cancer agent. In addition, more studies are needed to understand the mechanism of action of 2-Chloro-4-methyl-6-phenylnicotinonitrile and its potential side effects. Finally, the synthesis of 2-Chloro-4-methyl-6-phenylnicotinonitrile derivatives with improved solubility and bioactivity could also be an area of future research.
Conclusion:
In conclusion, 2-Chloro-4-methyl-6-phenylnicotinonitrile is a heterocyclic compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-Chloro-4-methyl-6-phenylnicotinonitrile has several biochemical and physiological effects, including the inhibition of cancer cell growth and the production of inflammatory mediators. While 2-Chloro-4-methyl-6-phenylnicotinonitrile has potential as a fluorescent probe and anti-cancer agent, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
2-Chloro-4-methyl-6-phenylnicotinonitrile can be synthesized by reacting 2-amino-5-chloro-3-methylpyridine with benzaldehyde and malononitrile in the presence of a catalyst. The reaction takes place under reflux conditions in ethanol and yields 2-Chloro-4-methyl-6-phenylnicotinonitrile as a yellow crystalline solid. The purity of 2-Chloro-4-methyl-6-phenylnicotinonitrile can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
112190-09-7 |
|---|---|
Nom du produit |
2-Chloro-4-methyl-6-phenylnicotinonitrile |
Formule moléculaire |
C13H9ClN2 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
2-chloro-4-methyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2/c1-9-7-12(10-5-3-2-4-6-10)16-13(14)11(9)8-15/h2-7H,1H3 |
Clé InChI |
ZVHUQSOEUQZWBF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)Cl)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=NC(=C1C#N)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



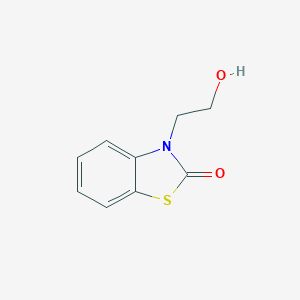
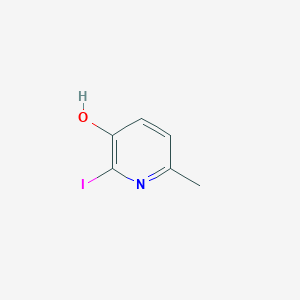
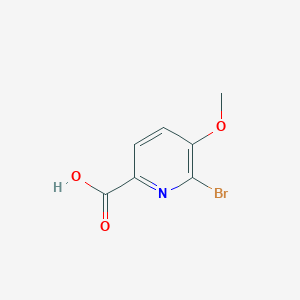
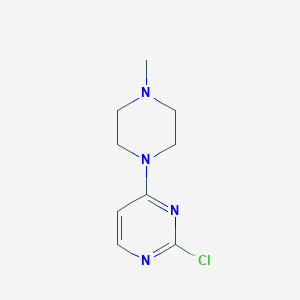
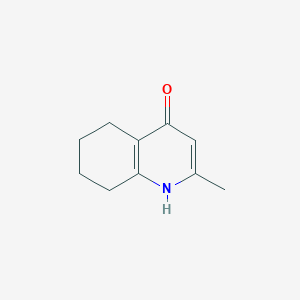
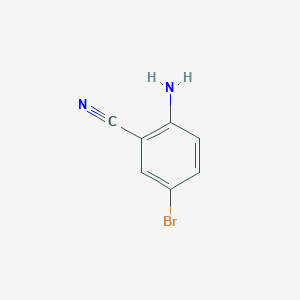
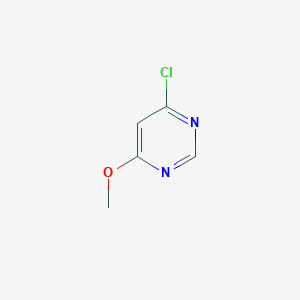
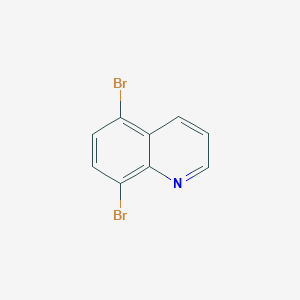
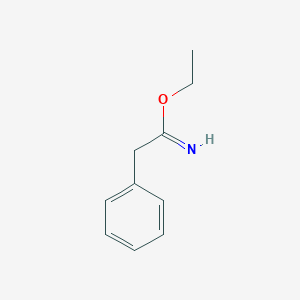
![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)
